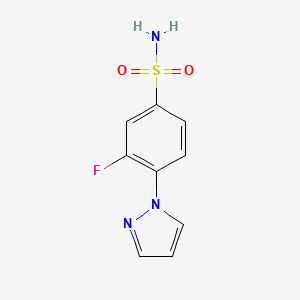

3-fluoro-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide

Description

Properties

IUPAC Name |

3-fluoro-4-pyrazol-1-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3O2S/c10-8-6-7(16(11,14)15)2-3-9(8)13-5-1-4-12-13/h1-6H,(H2,11,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYJUFVHNCUWKJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=C(C=C(C=C2)S(=O)(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001234193 | |

| Record name | Benzenesulfonamide, 3-fluoro-4-(1H-pyrazol-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001234193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1315365-39-9 | |

| Record name | Benzenesulfonamide, 3-fluoro-4-(1H-pyrazol-1-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1315365-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonamide, 3-fluoro-4-(1H-pyrazol-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001234193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Sulfonamide Formation on Fluorinated Benzene

The initial step often involves the preparation of a fluorinated benzenesulfonyl chloride intermediate, which serves as a reactive precursor for the sulfonamide formation. This intermediate can be synthesized by chlorosulfonation of 3-fluorobenzene derivatives under controlled conditions.

-

- Chlorosulfonation using chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2).

- Temperature control to avoid over-chlorosulfonation or degradation.

-

- The sulfonyl chloride intermediate is reacted with ammonia or an amine source to yield the sulfonamide group.

This step yields 3-fluorobenzene-1-sulfonamide, which is the core structure for further functionalization.

Introduction of the 1H-Pyrazol-1-yl Group

The key step in synthesizing 3-fluoro-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide is the substitution of a suitable leaving group at the 4-position of the benzene ring with the pyrazolyl moiety.

-

- Starting from 3-fluoro-4-halobenzenesulfonamide (e.g., 4-chloro or 4-bromo derivative), nucleophilic aromatic substitution (SNAr) is employed.

- The pyrazole nucleophile (1H-pyrazole) attacks the halogenated position, displacing the halide and forming the C-N bond.

-

- Elevated temperatures (80–150 °C) to facilitate substitution.

- Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.

- Bases such as potassium carbonate (K2CO3) or sodium hydride (NaH) may be added to deprotonate pyrazole and increase nucleophilicity.

This method provides regioselective attachment of the pyrazolyl group at the 4-position.

Alternative Synthetic Routes

-

- Palladium-catalyzed Buchwald-Hartwig amination can be employed to couple 4-halobenzenesulfonamide derivatives with pyrazole.

- This method offers milder conditions and improved yields.

-

- Preparation of 4-(1H-pyrazol-1-yl)benzenesulfonamide followed by selective fluorination at the 3-position using electrophilic fluorinating agents such as Selectfluor.

- However, this route requires careful control to avoid over-fluorination and is less common due to regioselectivity challenges.

Reaction Parameters and Yields

| Step | Reagents/Conditions | Solvent | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Chlorosulfonation | ClSO3H or SO2Cl2 | None or solvent | 0–50 | 70–85 | Formation of sulfonyl chloride |

| Sulfonamide formation | NH3 or amine | Water or EtOH | Room temp to 50 | 75–90 | Conversion to sulfonamide |

| Nucleophilic aromatic substitution | 1H-pyrazole, K2CO3 or NaH, DMF/DMSO | DMF/DMSO | 80–150 | 60–80 | Pyrazolyl substitution at 4-position |

| Buchwald-Hartwig amination (alternative) | Pd catalyst, ligand, base | Toluene/DMF | 80–120 | 70–90 | Milder conditions, higher selectivity |

Research Findings and Optimization

- The nucleophilic aromatic substitution route is favored for its straightforwardness and cost-effectiveness.

- Optimization of base and solvent choice significantly affects the yield and purity of the final product.

- Use of palladium-catalyzed cross-coupling improves regioselectivity and reduces reaction times but requires expensive catalysts.

- Fluorine substitution at the 3-position is generally introduced prior to pyrazolyl substitution to avoid complications in selective fluorination.

- Purification is typically achieved by recrystallization or chromatography to isolate the pure sulfonamide.

Chemical Reactions Analysis

3-fluoro-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

3-Fluoro-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide has shown potential as an antimicrobial agent. Studies have indicated that sulfonamide derivatives can inhibit the growth of various bacteria and fungi. The incorporation of a fluorine atom enhances the lipophilicity and bioavailability of the compound, making it a candidate for developing new antibiotics .

2. Anticancer Properties

Research has indicated that compounds containing pyrazole rings exhibit anticancer activity. The mechanism often involves the inhibition of specific enzymes that are crucial for cancer cell proliferation. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells, suggesting its potential as an anticancer agent .

3. Enzyme Inhibition

The compound acts as a potent inhibitor of certain enzymes, such as carbonic anhydrases and dihydrofolate reductase, which are involved in critical metabolic pathways. This inhibition can lead to therapeutic effects in conditions like glaucoma and cancer .

Agricultural Applications

1. Herbicide Development

The sulfonamide moiety is a well-known scaffold in herbicide design. Research indicates that derivatives of this compound can be explored for their herbicidal properties, targeting specific weed species while minimizing harm to crops .

2. Pest Control

The compound's biological activity extends to pest control applications, where it can potentially serve as a biopesticide. Its efficacy against certain pests could provide an environmentally friendly alternative to traditional chemical pesticides .

Material Science Applications

1. Synthesis of Functional Materials

Due to its unique chemical structure, this compound can be utilized in the synthesis of functional materials such as polymers and nanocomposites. These materials may exhibit enhanced thermal stability and mechanical properties, making them suitable for various industrial applications .

2. Sensor Development

The compound's electronic properties allow it to be used in the development of sensors for detecting specific biomolecules or environmental pollutants. Its ability to interact with target analytes can lead to advancements in analytical chemistry and environmental monitoring technologies .

Case Studies

Mechanism of Action

The mechanism of action of 3-fluoro-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes or proteins, leading to its antimicrobial and antitubercular effects . The exact molecular targets and pathways may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include sulfonamide derivatives with variations in halogenation, heterocyclic attachments, and substituent bulk. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Sulfonamide Derivatives

Key Observations:

- Heterocyclic Attachments: Pyrazole (target compound) vs. oxazole or pyrimidine (other analogs) alters hydrogen-bonding capacity and aromatic interactions. Pyrazoles are more electron-rich, favoring π-π stacking .

- Bulkier Substituents: Trifluoromethyl (CF₃) or morpholino groups increase lipophilicity but may reduce solubility, a trade-off observed in kinase inhibitors .

Pharmacological and Physicochemical Properties

Limited direct activity data are available for the target compound, but inferences can be drawn from analogs:

- COX-2 Inhibition: SC-558 analogs show substituent-dependent activity, with methoxy (1c) and ester (1f) groups enhancing potency .

- Enzyme Inhibition: Pyrazolo-pyrimidine sulfonamides (e.g., Example 60 ) exhibit nanomolar affinity for kinases, attributed to their planar heterocycles.

- Physicochemical Properties: Melting Points: Fluorinated compounds (e.g., target) typically have higher melting points than non-halogenated analogs due to stronger intermolecular forces. Solubility: The target’s fluorine may improve aqueous solubility compared to chlorophenyl or CF₃-containing analogs .

Crystallographic and Intermolecular Interactions

Crystal structures (e.g., ) reveal that pyrazole-sulfonamide derivatives form hydrogen-bonding networks via -SO₂NH₂ and pyrazole N-atoms. For instance:

Biological Activity

3-Fluoro-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

- IUPAC Name : 3-fluoro-4-(1H-pyrazol-1-yl)benzenesulfonamide

- Molecular Formula : C9H8FN3O2S

- Molecular Weight : 227.24 g/mol

- CAS Number : 1394040-26-6

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly its anti-inflammatory and anticancer properties. Below are detailed findings from recent studies:

Anti-inflammatory Activity

Research indicates that compounds with a pyrazole moiety exhibit significant anti-inflammatory properties. For instance, related pyrazole derivatives have shown promising results in inhibiting cyclooxygenase enzymes (COX), which are critical in inflammatory processes.

| Compound | IC50 (μg/mL) | COX Selectivity | Reference |

|---|---|---|---|

| This compound | Not specified | High COX-2 selectivity | |

| Other Pyrazole Derivatives | 71.11 - 81.77 | Varies |

Studies have shown that derivatives with electron-withdrawing groups at specific positions enhance anti-inflammatory activity, suggesting a structure-activity relationship (SAR) that could be leveraged for drug development.

Anticancer Activity

The anticancer potential of sulfonamide derivatives, including this compound, has also been investigated. Preliminary data suggest that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction.

| Cell Line | IC50 (μM) | Mechanism of Action | Reference |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 0.48 - 2.78 | Apoptosis via caspase activation | |

| HCT116 (Colon Cancer) | 0.19 - 5.13 | Cell cycle arrest at G1 phase |

In vitro studies have demonstrated that these compounds can outperform traditional chemotherapeutics like doxorubicin in certain assays, indicating their potential as novel anticancer agents.

Case Studies

Several case studies have highlighted the efficacy of pyrazole-based compounds:

- Study on COX Inhibition : A series of substituted pyrazole derivatives were evaluated for their COX inhibitory activity. The study found that compounds with specific substitutions exhibited IC50 values as low as 0.02 μM against COX-2, demonstrating significant anti-inflammatory potential ( ).

- Anticancer Evaluation : A recent study assessed the cytotoxic effects of various pyrazole derivatives on cancer cell lines, revealing that some compounds induced apoptosis more effectively than established drugs ( ).

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed for the preparation of 3-fluoro-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide?

- Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution (SNAr) reactions, where a fluorine atom on the benzene ring is displaced by a pyrazole moiety. Alternatively, Suzuki-Miyaura coupling can be utilized if halogenated intermediates are available. Key steps include optimizing reaction temperature (e.g., 80–100°C) and stoichiometry (1:1.2 molar ratio of benzene sulfonamide to pyrazole). Post-synthetic purification employs column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization using ethanol or DCM/hexane mixtures. Yield optimization requires strict anhydrous conditions .

Q. How is the crystal structure of this compound characterized?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the primary method. Crystals are grown via slow evaporation from DMSO/water solutions. Data collection at 296 K using Mo-Kα radiation (λ = 0.71073 Å) with an APEX-II detector, followed by refinement using SHELXL software, reveals bond lengths (C–S: 1.76 Å), angles (C–N–C: 128°), and torsion angles. The structure shows planar pyrazole and sulfonamide moieties stabilized by intermolecular N–H···O hydrogen bonds (2.89 Å). Thermal ellipsoid analysis confirms minimal atomic displacement .

Q. What in vitro assays are used to evaluate the biological activity of this compound?

- Methodological Answer : Cyclooxygenase-2 (COX-2) inhibition is assessed via enzyme-linked immunosorbent assays (ELISAs) using recombinant human COX-2. IC50 values are determined by pre-incubating the compound with COX-2 (30 min, 37°C) before adding arachidonic acid substrate. Selectivity over COX-1 is tested in parallel. Cell-based assays (e.g., LPS-induced PGE2 production in macrophages) validate activity, with results normalized to celecoxib as a positive control .

Advanced Research Questions

Q. How do structural modifications to the pyrazole ring impact COX-2 selectivity and potency?

- Methodological Answer : Substituents at the pyrazole 3-position (e.g., trifluoromethyl, methyl) enhance COX-2 affinity by filling hydrophobic pockets in the active site. Quantitative structure-activity relationship (QSAR) models reveal that electron-withdrawing groups (e.g., –CF3) improve potency (IC50 < 10 nM) but may reduce metabolic stability. Deuterium isotope labeling at metabolically vulnerable positions (e.g., benzylic carbons) extends plasma half-life in rodent models. Comparative molecular field analysis (CoMFA) guides rational design .

Q. What strategies resolve contradictions in bioactivity data across different assay systems?

- Methodological Answer : Orthogonal assay validation (e.g., enzyme inhibition vs. cell-based COX-2 activity) identifies assay-specific artifacts. Rigorous control of variables (e.g., serum protein concentration, pH) minimizes variability. Molecular dynamics simulations (50 ns trajectories) explain differential binding affinities caused by protein conformational states. Meta-analysis of dose-response curves across studies (≥3 independent replicates) identifies outliers for re-evaluation .

Q. How can polymorphic forms of the compound be controlled during synthesis?

- Methodological Answer : Form I (thermodynamically stable) is obtained by dissolving Form II in acetone/water (70:30 v/v) at 50°C, followed by slow cooling (0.5°C/min) and stirring for 48 hours. X-ray powder diffraction (XRPD) monitors phase purity. Differential scanning calorimetry (DSC) confirms melting points (Form I: 189°C; Form II: 175°C). Solvent-antisolvent ratios (1:3 v/v) during precipitation critically influence nucleation kinetics .

Q. What analytical approaches quantify this compound in biological matrices?

- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) uses a C18 column (150 × 4.6 mm, 5 μm) and mobile phase of acetonitrile/0.1% formic acid (65:35 v/v) at 1 mL/min. For enhanced sensitivity, LC-MS/MS with electrospray ionization (ESI+) monitors m/z transitions (e.g., 336 → 198). Method validation includes linearity (1–1000 ng/mL, R² > 0.99), limit of detection (LOD: 0.3 ng/mL), and recovery (>85% in plasma). Internal standards (e.g., deuterated analogs) correct for matrix effects .

Q. How does the fluorine substituent influence molecular interactions in target binding?

- Methodological Answer : The 3-fluoro group enhances binding via halogen bonding with COX-2’s Tyr385 residue (distance: 3.2 Å). Density functional theory (DFT) calculations (B3LYP/6-31G* level) show fluorine’s electronegativity increases dipole-dipole interactions. Comparative studies with non-fluorinated analogs demonstrate a 5-fold potency drop, confirming fluorine’s critical role. Synchrotron radiation crystallography (1.8 Å resolution) visualizes F···H–O interactions in the active site .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.